Methyl 2-(4-formylbenzamido)acetate
Description
Methyl 2-(4-formylbenzamido)acetate is a synthetic organic compound featuring a benzamide core substituted with a formyl group at the para position and an ester-functionalized acetamide side chain. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 221.21 g/mol. The compound is characterized by two key functional groups:
- 4-Formylbenzamido group: Provides reactivity for nucleophilic additions (via the aldehyde) and hydrogen-bonding capabilities.
- Methyl ester group: Enhances solubility in organic solvents and influences crystallinity.
This compound is often utilized as an intermediate in pharmaceutical and materials chemistry due to its dual reactivity.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2-[(4-formylbenzoyl)amino]acetate |
InChI |
InChI=1S/C11H11NO4/c1-16-10(14)6-12-11(15)9-4-2-8(7-13)3-5-9/h2-5,7H,6H2,1H3,(H,12,15) |
InChI Key |
QAWAFMVTBINFEL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate
Molecular Formula : C₁₀H₁₀N₄O₃
Key Features :
- Tetrazole ring : Aromatic, nitrogen-rich heterocycle capable of coordinating metal ions .
- Hydroxyphenyl group : Participates in intramolecular O–H⋯N hydrogen bonding, stabilizing the molecular conformation .
- Methyl ester group : Similar to the target compound, enhancing solubility and crystallinity.
Structural Differences :
- The tetrazole ring in this compound introduces distinct supramolecular interactions (e.g., hydrogen bonding and π-π stacking) absent in Methyl 2-(4-formylbenzamido)acetate.
- The hydroxyl group on the phenyl ring enables stronger intermolecular interactions compared to the aldehyde group in the target compound .
Crystallographic Data :
(S)-Methyl 2-((1,3-dioxoisoindolin-2-yl)oxy)-3-phenylpropanoate
Molecular Formula: C₁₈H₁₅NO₅ Key Features:
- Dioxoisoindolinyloxy group : A bulky, electron-withdrawing substituent influencing reactivity and stereochemistry.
- Phenylpropanoate backbone: Provides rigidity and planar geometry.
Structural Differences :
General Trends in Ester-Functionalized Benzamide Derivatives
| Property | This compound | Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate | (S)-Methyl 2-(dioxoisoindolinyloxy)-3-phenylpropanoate |
|---|---|---|---|
| Molecular Weight | 221.21 g/mol | 234.21 g/mol | 329.32 g/mol |
| Key Functional Groups | Formyl, benzamido, ester | Tetrazole, hydroxyphenyl, ester | Dioxoisoindolinyloxy, phenylpropanoate |
| Hydrogen Bonding | Aldehyde-mediated | O–H⋯N and C–H⋯O interactions | Limited data |
| Crystallinity | Likely moderate | High (due to π-π stacking) | Moderate (steric hindrance) |
| Applications | Pharmaceutical intermediates | Metal-organic frameworks (MOFs) | Chiral synthesis |
Research Findings and Implications
- Reactivity : The formyl group in this compound offers unique reactivity for Schiff base formation, distinguishing it from hydroxyl- or tetrazole-substituted analogs .
- Supramolecular Chemistry: Compounds like Methyl 2-[5-(2-hydroxyphenyl)-tetrazol-2-yl]acetate demonstrate how hydrogen bonding and π-π interactions drive crystal packing, a feature less pronounced in the target compound due to its aldehyde group .
- Synthetic Complexity : The isomerism observed in tetrazole derivatives underscores challenges absent in the straightforward synthesis of this compound .
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